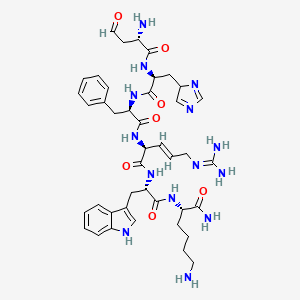
2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Übersicht
Beschreibung
“2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, hydroxyamino, and phenyl groups, respectively . It is the active metabolite of the dietary carcinogen PhIP . It has a role as a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite, and a neurotoxin .
Synthesis Analysis
PhIP is metabolically activated to the ultimate mutagenic metabolite by CYP P450-mediated N-hydroxylation followed by phase II esterification .
Molecular Structure Analysis
The molecular formula of “2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is C13H12N4O . The IUPAC name is N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine . The InChI is InChI=1S/C13H12N4O/c1-17-11-7-10 (9-5-3-2-4-6-9)8-14-12 (11)15-13 (17)16-18/h2-8,18H,1H3, (H,14,15,16) .
Chemical Reactions Analysis
PhIP is bioactivated by cytochrome P450 enzymes to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), a genotoxic metabolite that reacts with DNA leading to the mutation-prone DNA adduct N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) .
Physical And Chemical Properties Analysis
The molecular weight of “2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is 240.26 g/mol .
Wissenschaftliche Forschungsanwendungen
Application 1: Glucuronidation of N-OH-PhIP
- Summary of the Application : N-OH-PhIP is a heterocyclic aromatic amine found in cooked meats. Dietary exposure to PhIP has been implicated in the etiology of colon cancer in humans . It requires metabolic activation to exhibit genotoxic effects .
- Methods of Application or Experimental Procedures : PhIP is initially oxidized by the activity of cytochrome P4501A2 to produce N-OH-PhIP, a reaction occurring primarily in the liver . N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), functions as a detoxification mechanism .
- Results or Outcomes : Studies indicate that the intestinal tract, and particularly the colon, is a significant site of glucuronidation of N-OH-PhIP . Glucuronidation rates from colon microsomes showed considerable interindividual variability .
Application 2: Metabolic Activation of N-OH-PhIP
- Summary of the Application : N-OH-PhIP is a heterocyclic amine carcinogen prevalent in the human diet. To exert its mutagenic and carcinogenic effects, N-OH-PhIP undergoes bioactivation followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .
- Methods of Application or Experimental Procedures : DNA adduct levels were detected in all hepatic and extrahepatic tissues tested following administration of PhIP or N-OH-PhIP . N-OH-PhIP O-acetyltransferase and O-sulfotransferase activities were detected in most hepatic and extrahepatic cytosols .
- Results or Outcomes : DNA-adduct levels following administration of PhIP or N-OH-PhIP did not correlate with either N-OH-PhIP O-acetyltransferase or O-sulfotransferase catalytic activities .
Application 3: Formation of 5-Hydroxy-PhIP
- Summary of the Application : N-OH-PhIP can be metabolically activated to form 5-hydroxy-PhIP (5-OH-PhIP), a possible biomarker for the reactive dose of PhIP .
- Methods of Application or Experimental Procedures : Incubation of N-OH-PhIP with cytosol, acetyl coenzyme A (AcCoA) and 2’-deoxyguanosine resulted in the formation of 5-OH-PhIP . A similar spectrum of products was obtained using 3’-phosphoadenosine-5’-phosphosulfate (PAPS) instead of AcCoA .
- Results or Outcomes : 5-OH-PhIP may serve as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP . A rat dosed orally with PhIP excreted 1% of the dose as 5-OH-PhIP in the urine at 24 h .
Application 4: Inhibition of c-MET Kinases
- Summary of the Application : Compounds with an imidazopyridine core, such as N-OH-PhIP, may be useful for inhibiting c-MET kinases, which could potentially stop carcinogenesis .
- Methods of Application or Experimental Procedures : This application involves the design and synthesis of inhibitors based on the imidazopyridine core .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the potential for N-OH-PhIP to inhibit c-MET kinases suggests a promising avenue for cancer research .
Application 5: Protection against N-OH-PhIP
- Summary of the Application : There are studies that focus on the protection against N-OH-PhIP . The specific details of this application are not provided in the source.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
Application 6: Inhibitors of c-MET Kinases
- Summary of the Application : Compounds with an imidazopyridine core, such as N-OH-PhIP, may be useful for inhibiting c-MET kinases, which could potentially stop carcinogenesis .
- Methods of Application or Experimental Procedures : This application involves the design and synthesis of inhibitors based on the imidazopyridine core .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the potential for N-OH-PhIP to inhibit c-MET kinases suggests a promising avenue for cancer research .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWQAGUQFBCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154406 | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
CAS RN |
124489-20-9 | |
| Record name | 2-(Hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124489-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124489209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-PhIP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2M95KK23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)



![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)


